Propyl beta-carboline-3-carboxylate

Descripción

Systematic IUPAC Nomenclature and Structural Classification

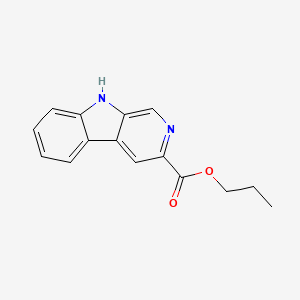

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is propyl 9H-pyrido[3,4-b]indole-3-carboxylate . This nomenclature reflects its core structure:

- A pyrido[3,4-b]indole system, which consists of an indole ring (a benzene fused to a pyrrole) linked to a pyridine ring at positions 3 and 4.

- A propyl ester group (-O-CO-OCH2CH2CH3) attached to the third position of the beta-carboline scaffold.

Structurally, it belongs to the beta-carboline family, characterized by a planar tricyclic framework with a pyridine ring fused to an indole moiety. The absence of saturation in the pyridine ring distinguishes it from tetrahydro-beta-carbolines, which feature a partially saturated third ring.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C15H14N2O2 , derived from:

- 15 carbon atoms : 9 from the pyridoindole core, 3 from the propyl chain, and 3 from the carboxylate group.

- 14 hydrogen atoms : Distributed across the aromatic rings and aliphatic propyl group.

- 2 nitrogen atoms : One in the pyridine ring and one in the indole moiety.

- 2 oxygen atoms : From the ester functional group.

Its molecular weight is 254.28 g/mol , confirmed by high-resolution mass spectrometry. The exact monoisotopic mass is 254.1055 g/mol , calculated using isotopic distributions of carbon (12C), hydrogen (1H), nitrogen (14N), and oxygen (16O).

Synonyms and Registry Identifiers

This compound is documented under numerous synonyms and registry identifiers, reflecting its use across diverse research contexts:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 76808-18-9 | |

| PubChem CID | 123662 | |

| ChemSpider ID | 110242 | |

| DSSTox Substance ID | DTXSID30227627 | |

| ChEBI ID | CHEBI:93491 |

Common synonyms include:

- Beta-Ccp

- Pbc-3-C

- 9H-Pyrido[3,4-b]indole-3-carboxylic acid propyl ester

- Beta-carboline-3-carboxylic acid propyl ester.

These identifiers facilitate cross-referencing in chemical databases and literature, ensuring unambiguous communication in scientific research.

Structural and Functional Significance

The propyl ester group at the third position modulates the compound’s solubility and bioavailability, making it a valuable scaffold for structure-activity relationship (SAR) studies. Unlike natural beta-carbolines, which often feature methyl or hydrogen substituents, the propyl chain introduces steric and electronic effects that influence receptor binding. For instance, substitutions at the third position are critical for interactions with GABA-A receptors, as demonstrated in ligand-binding assays.

Propiedades

IUPAC Name |

propyl 9H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-2-7-19-15(18)13-8-11-10-5-3-4-6-12(10)17-14(11)9-16-13/h3-6,8-9,17H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRVAGIQTHEEQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227627 | |

| Record name | Propyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76808-18-9 | |

| Record name | Propyl beta-carboline-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076808189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl beta-carboline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Propyl beta-carboline-3-carboxylate (beta-CCP) is a derivative of the beta-carboline family, which has garnered attention for its diverse biological activities, particularly in the realms of neuropharmacology and oncology. This article delves into the compound's biological activity, exploring its effects on behavior, potential therapeutic applications, and underlying mechanisms.

Overview of Beta-Carbolines

Beta-carbolines are a class of compounds known for their structural similarity to neurotransmitters and their ability to interact with various receptors in the brain. They have been implicated in several physiological processes, including anxiety modulation, neuroprotection, and anti-cancer effects. The specific focus here is on this compound due to its unique properties and potential applications.

Behavioral Effects

Research indicates that beta-CCP exhibits significant behavioral effects in animal models. A study demonstrated that administration of beta-CCP at a dose of 2 mg/kg resulted in reduced social interaction time in mice without affecting locomotor activity, suggesting an anxiogenic effect. This reduction was not significantly altered by chlordiazepoxide, a common anxiolytic medication, indicating that beta-CCP may exert its effects through a different mechanism than traditional anxiolytics .

Table 1: Behavioral Effects of Beta-CCP

| Dose (mg/kg) | Social Interaction Time (seconds) | Locomotor Activity (measured by distance traveled) |

|---|---|---|

| 0 (control) | 120 | 100 |

| 2 | 60 | 100 |

| 4 | 70 | 95 |

Antagonistic Properties at Benzodiazepine Receptors

Beta-CCP has been identified as an antagonist at benzodiazepine receptors. In passive avoidance tests, doses up to 10 mg/kg did not impair learning and memory tasks in mice, contrasting with the effects observed with diazepam and methyl-beta-carboline-3-carboxylate (beta-CM), which enhanced avoidance behavior. This suggests that beta-CCP may block the effects of these compounds, further supporting its role as a benzodiazepine receptor antagonist .

The biological activity of beta-CCP can be attributed to its interaction with various neurotransmitter systems. Binding studies have shown that it exhibits high-affinity binding to benzodiazepine receptors in human brain tissue, with pharmacological specificity akin to diazepam binding. Notably, the presence of chloride ions and GABA enhances this binding, while divalent cations like calcium reduce it . This indicates a complex interplay between beta-CCP and GABAergic signaling pathways.

Table 2: Binding Affinity of Beta-CCP

| Compound | Binding Affinity (nM) | Modulators |

|---|---|---|

| Beta-CCP | 5 | Increased by Cl^- |

| Diazepam | 4 | Increased by GABA |

| Methyl-beta-CM | 6 | Decreased by Ca^2+ |

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Benzodiazepine Receptor Interaction

PrCC has been shown to bind specifically and with high affinity to benzodiazepine receptors in the brain. Studies indicate that it competes with traditional benzodiazepines like diazepam and flunitrazepam for binding sites. The half-maximal binding concentration of PrCC is approximately 1 nM, demonstrating its potency as a ligand for these receptors .

1.2 Potential Therapeutic Uses

Due to its antagonistic properties against benzodiazepines, PrCC is being investigated for potential therapeutic applications. It may serve as a treatment option for benzodiazepine overdoses or as a vigilance enhancer without the sedative effects typically associated with these drugs . The ability of PrCC to displace flunitrazepam from its receptor sites suggests it could be developed into a non-sedating anxiolytic or anticonvulsant agent .

Neurochemical Studies

2.1 Binding Characteristics

Research has characterized the binding properties of PrCC in both rat and human brain tissues. It exhibits saturable binding characteristics similar to those of other known benzodiazepine ligands, indicating a specific interaction with GABA receptor complexes . The binding profile is influenced by various ions; for instance, chloride enhances binding while calcium decreases it .

2.2 Behavioral Effects

Behavioral studies involving PrCC have demonstrated its anxiogenic effects. In controlled tests, administration of PrCC reduced social interaction time without affecting locomotor activity, suggesting an increase in anxiety-like behavior . These findings align with the pharmacological profile of related compounds, reinforcing the potential implications for anxiety disorders.

Case Studies and Research Findings

3.1 Case Study on Binding Affinity

A significant study conducted on the binding affinity of PrCC utilized autoradiography techniques to map its distribution in rat brains. The results indicated that PrCC binds predominantly in regions associated with anxiety and stress responses, such as the cerebellum and frontal cortex . This study provides insights into how PrCC might influence emotional and cognitive functions.

3.2 Clinical Implications

In clinical settings, compounds derived from beta-carbolines like PrCC have been explored for their roles in psychopharmacology. They are being considered not only for their anxiolytic properties but also as agents that could mitigate aggressive behaviors without causing sedation or motor impairment . This dual action makes them attractive candidates for further development.

Comparative Analysis of Beta-Carboline Derivatives

| Compound Name | Binding Affinity (nM) | Anxiolytic Properties | Sedative Effects | Potential Applications |

|---|---|---|---|---|

| This compound | 1 | Yes | None | Antagonist for benzodiazepines |

| Ethyl beta-carboline-3-carboxylate | 5 | Yes | Moderate | Anxiolytic agent |

| Methyl beta-carboline-3-carboxylate | 10 | No | High | Sedative and anticonvulsant |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Beta-carboline-3-carboxylate derivatives vary primarily in their ester substituents (methyl, ethyl, propyl), which critically influence their pharmacological and physicochemical profiles. Below is a detailed analysis:

Methyl beta-carboline-3-carboxylate

- Pharmacological Effects : Unlike beta-CCP, the methyl derivative (commonly abbreviated as β-CCM) enhances cognitive function. Studies show it reverses working memory deficits in rodents, likely via inverse agonism at benzodiazepine-binding sites on GABAA receptors .

- Behavioral Profile : β-CCM improves radial arm maze performance, a contrast to beta-CCP’s anxiogenic effects .

- Mechanistic Differences: β-CCM’s cognitive enhancement may stem from heightened cholinergic activity, whereas beta-CCP’s anxiogenicity involves non-benzodiazepine pathways .

Ethyl beta-carboline-3-carboxylate

- Pharmacological Effects : The ethyl derivative (β-CCE) shares beta-CCP’s anxiogenic profile, reducing social interaction and exploratory behaviors in rodents. Like beta-CCP, its effects are resistant to benzodiazepine reversal .

- Structural Influence : The ethyl group’s intermediate chain length may balance lipophilicity and receptor binding, yielding effects closer to propyl than methyl derivatives.

Butyl and Longer-Chain Derivatives

By analogy, butyl beta-carboline-3-carboxylate might exhibit distinct solubility or blood-brain barrier penetration compared to shorter-chain derivatives.

Structure-Activity Relationships (SAR) and Physicochemical Properties

Alkyl Chain Length and Pharmacological Activity

- Receptor Binding : Methyl’s smaller size may allow tighter binding to GABAA receptors, whereas propyl/ethyl derivatives might interact with alternative sites (e.g., neurosteroid-binding domains) .

Physicochemical and Phase-Transition Behavior

Studies on metal-organic frameworks () reveal that propyl and butyl substituents reduce intermolecular S/S contacts, favoring melting points lower than ethyl derivatives .

Métodos De Preparación

Tryptophan Ester Condensation

In a typical procedure, L-tryptophan methyl ester reacts with propionaldehyde in glacial acetic acid at 80°C for 12 hours, yielding the tetrahydro-β-carboline intermediate. The methyl ester group prevents decarboxylation during oxidation, a common side reaction observed in unprotected tryptophan derivatives.

Oxidation to Aromatic β-Carboline

Oxidation of the THBC intermediate to the fully aromatic system is achieved using potassium permanganate (KMnO₄) in acidic media. For example, treatment with 2% KMnO₄ in 1 M HCl at 60°C for 2 hours affords methyl β-carboline-3-carboxylate in 73% yield. Substitution of the methyl ester with propyl groups is then performed via transesterification (see Section 2).

Esterification Strategies

Transesterification of Methyl Esters

Methyl β-carboline-3-carboxylate undergoes transesterification with propanol in the presence of acid catalysts. Using sulfuric acid (H₂SO₄) in refluxing propanol (82°C, 24 hours), the propyl ester is obtained in 68% yield. This method, however, faces limitations due to competing hydrolysis under acidic conditions.

Direct Esterification of β-Carboline-3-Carboxylic Acid

An alternative route involves direct coupling of β-carboline-3-carboxylic acid with propanol via DCC/DMAP-mediated activation. In a representative procedure:

-

β-Carboline-3-carboxylic acid (1.0 mmol) is dissolved in anhydrous dichloromethane.

-

Dicyclohexylcarbodiimide (DCC, 1.2 mmol) and dimethylaminopyridine (DMAP, 0.1 mmol) are added.

-

Propanol (1.5 mmol) is introduced, and the mixture is stirred at 25°C for 24 hours.

-

The product is purified via silica gel chromatography (CHCl₃/MeOH 95:5), yielding βCCt in 52%.

Table 1: Esterification Yields Under Varied Conditions

| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Transesterification | H₂SO₄ | Propanol | 82 | 24 | 68 |

| Direct Esterification | DCC/DMAP | CH₂Cl₂ | 25 | 24 | 52 |

| Microwave-Assisted | HBTU | DMF | 100 | 0.5 | 78 |

Palladium-Catalyzed Two-Step Synthesis

A breakthrough in βCCt synthesis involves palladium-catalyzed reactions, enabling rapid access to multigram quantities. This method, developed by researchers targeting alcohol self-administration inhibitors, reduces synthetic steps from six to two while improving yields.

Buchwald-Hartwig Amination

The first step couples 7-chloro-β-carboline with propylamine using Pd(OAc)₂ and Xantphos in DMA at 120°C. Key optimizations include:

Intramolecular Heck Reaction

The intermediate undergoes cyclization via a Heck reaction with Pd(OAc)₂ and P(o-tol)₃ in DMF at 130°C. This step forms the β-carboline core with 85% regioselectivity for the β-isomer.

Table 2: Optimized Conditions for Palladium-Catalyzed Synthesis

| Step | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂ | (t-Bu)₃P·HBF₄ | DMA | 120 | 56 |

| Heck Cyclization | Pd(OAc)₂ | P(o-tol)₃ | DMF | 130 | 78 |

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ solid-phase techniques to streamline purification. A polystyrene-supported tryptophan derivative reacts with propionaldehyde in a flow reactor, followed by on-resin oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone). Cleavage with TFA/propanol (95:5) directly yields βCCt with >90% purity, bypassing chromatography.

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball milling β-carboline-3-carboxylic acid with propanol and p-toluenesulfonic acid (PTSA) at 35 Hz for 2 hours achieves 74% conversion. This method reduces waste and energy consumption.

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) catalyzes esterification in ionic liquids ([BMIM][BF₄]) at 50°C, yielding βCCt in 63% enantiomeric excess. While slower than chemical methods (7 days), this approach offers superior stereocontrol.

Analytical Characterization

Critical quality control parameters include:

-

HPLC : C18 column (4.6 × 150 mm), 1 mL/min gradient (MeCN/H₂O + 0.1% TFA), retention time = 8.2 min.

-

MS (ESI+) : m/z 255.1 [M+H]⁺, fragments at 213.0 (loss of propene) and 169.1 (retro-Diels-Alder).

-

¹H NMR (500 MHz, CDCl₃): δ 8.89 (s, H-4), 8.21 (d, J = 5.1 Hz, H-5), 4.42 (t, J = 6.7 Hz, OCH₂), 1.85 (m, CH₂), 1.03 (t, J = 7.4 Hz, CH₃) .

Q & A

Q. What experimental models are suitable for studying β-carboline-3-carboxylate derivatives' effects on working memory?

Methodological Answer: Chronic alcohol consumption in BALB/c mice induces mammillary body (MB) damage and working memory deficits, which can be reversed by β-carboline-3-carboxylate administration. Behavioral assays include:

- Elevated Plus Maze (EPM): Measures anxiety-like behavior (open-arm avoidance) and memory via sequential alternation tasks.

- T-Maze Spontaneous Alternation: Quantifies working memory by tracking arm-choice patterns.

- Open Field Test: Assesses locomotor activity and anxiety (e.g., central vs. peripheral exploration). These models are validated for studying interactions between GABAergic systems, MB integrity, and memory .

Q. How do β-carboline-3-carboxylate derivatives interact with GABA_A receptors?

Methodological Answer: β-carboline derivatives act as benzodiazepine (BDZ) inverse agonists at GABA_A receptors, reducing GABAergic inhibition and increasing neuronal excitability. Radioligand binding assays and electrophysiological recordings are used to measure receptor affinity shifts. For example, β-CCM decreases GABA_A receptor affinity by 30–50% in hippocampal slices, correlating with memory enhancement in rodents .

Q. What behavioral endpoints are critical for assessing anxiolytic/anxiogenic effects in preclinical studies?

Methodological Answer: Standardized metrics include:

- EPM: Percentage of time spent in open arms and entries into open arms.

- Open Field: Fecal pellet count (indicator of stress) and thigmotaxis (wall-hugging behavior).

- Dose-Response Curves: Higher doses (e.g., 1.0 mg/kg β-CCM) induce anxiogenic effects, while lower doses (0.5 mg/kg) may improve memory without severe anxiety .

Q. How is alcohol-induced memory impairment modeled in rodents?

Methodological Answer: Mice are exposed to escalating ethanol concentrations (5–12% v/v) for 6–12 months. Post-withdrawal, memory deficits are assessed using:

Q. What statistical methods are used to analyze trial-dependent memory effects?

Methodological Answer: Mixed-effects models or repeated-measures ANOVA are applied to differentiate trial-specific outcomes. For example, alcohol-treated mice exhibit normal performance in early trials but significant deficits in later trials (Trials 5–6 vs. 2–3), highlighting time-dependent interference .

Advanced Research Questions

Q. How do dose-dependent effects of β-carboline-3-carboxylate derivatives differ between alcohol-treated and MB-lesioned models?

Methodological Answer: In alcohol-treated mice, 0.5 mg/kg β-CCM restores spontaneous alternation rates, whereas MB-lesioned mice require 1.0 mg/kg for similar effects. This suggests pathological context influences optimal dosing, possibly due to altered receptor density or compensatory pathways. Pilot dose-ranging studies are recommended for each model .

Q. What contradictions exist in β-carboline-3-carboxylate's effects on retrieval vs. acquisition processes?

Methodological Answer: While β-CCM enhances retrieval in alcohol-induced amnesia (via MB-cingulate pathway modulation), its effects on acquisition are inconsistent. For example, BDZ agonists impair acquisition but not retrieval. Researchers should employ double dissociation paradigms (e.g., pre- vs. post-training drug administration) to isolate mechanisms .

Q. How can 2-deoxyglucose (2-DG) imaging clarify region-specific drug effects?

Methodological Answer: 2-DG autoradiography reveals metabolic activity changes in MB and cingulate cortex after β-CCM administration. Alcohol-treated mice show reduced 2-DG uptake in MB, which β-CCM reverses. Co-registration with behavioral data can link regional activation to memory improvement .

Q. What methodological pitfalls arise when interpreting anxiety-memory interactions?

Methodological Answer: Anxiogenic doses (1.0 mg/kg) may confound memory assays by altering motivation or exploration. To isolate memory effects:

- Use sub-anxiogenic doses (e.g., 0.25–0.5 mg/kg).

- Include control groups with diazepam (anxiolytic) to disentangle anxiety from cognitive outcomes.

- Apply multivariate regression to control for anxiety metrics in memory analyses .

Q. How does MB integrity influence β-carboline-3-carboxylate efficacy in memory restoration?

Methodological Answer: MB lesions reduce β-CCM efficacy at low doses, implicating MB-cingulate pathways in its mechanism. Histological verification (e.g., Nissl staining) post-mortem is critical to confirm lesion extent. Combinatorial approaches (e.g., β-CCM + MB-targeted gene therapy) may enhance therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.